molecular formula C13H14N6O B4323196 6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B4323196
M. Wt: 270.29 g/mol
InChI Key: UOTZRRZUNHZECU-UHFFFAOYSA-N
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Description

6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex heterocyclic compound. It features a unique structure that combines pyrazole and pyrano[2,3-c]pyrazole moieties, making it an interesting subject for research in various scientific fields. This compound is known for its diverse pharmacological properties, including potential antileishmanial and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of catalysts such as hydrochloric acid and solvents like ethanol . The process may also involve steps like nucleophilic addition, intramolecular cyclization, and elimination .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme Lm-PTR1, which is crucial for the survival of Leishmania parasites . The compound’s structure allows it to form hydrogen bonds and other interactions with the active site of the enzyme, leading to its inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE stands out due to its unique combination of pyrazole and pyrano[2,3-c]pyrazole moieties, which confer distinct pharmacological properties. Its ability to inhibit specific enzymes and its potential use in treating neglected tropical diseases highlight its significance in scientific research .

Properties

IUPAC Name

6-amino-4-(1,3-dimethylpyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-6-9(5-19(3)18-6)11-8(4-14)12(15)20-13-10(11)7(2)16-17-13/h5,11H,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTZRRZUNHZECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
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6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
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6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 4
6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 5
6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 6
6-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

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